molecular formula C23H20N4O4S B2872584 N-(4-(N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)sulfamoyl)phenyl)acetamide CAS No. 898421-20-0

N-(4-(N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2872584
CAS No.: 898421-20-0
M. Wt: 448.5
InChI Key: OBZKLLFRJDLHQW-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinone, which is a versatile nitrogen heterocyclic compound known for its biological activity .

Scientific Research Applications

Pharmacological Importance

Quinazolinone derivatives, similar in structure to the specified compound, have been extensively studied for their pharmacological activities. They exhibit significant anti-inflammatory, analgesic, and anti-bacterial effects. These activities are attributed to the quinazolinone core, which interacts with biological targets to modulate their function. The research on these derivatives underscores their potential as leads for the development of new therapeutic agents.

  • Analgesic and Anti-inflammatory Activities : Synthesized quinazolinone derivatives, including those with bromo substitutions and specific N-substituted acetamides, have shown promising analgesic and anti-inflammatory properties. These activities were evaluated using standard methods and compared with conventional drugs, indicating their potential in pain and inflammation management (Ch. Rajveer et al., 2010).

  • Antimicrobial Activity : Quinazolinone-based compounds have also been investigated for their antimicrobial efficacy. Novel synthetic approaches have led to quinazolinone derivatives that exhibit a broad spectrum of antimicrobial activities, targeting various bacterial and fungal strains. These findings highlight their potential in addressing antibiotic resistance and developing new antimicrobial agents (N. Desai et al., 2007).

Structural Diversity and Chemical Synthesis

The versatility of quinazolinone chemistry allows for the synthesis of a wide array of derivatives with diverse biological activities. This structural diversity is achieved through various synthetic strategies, enabling the exploration of structure-activity relationships and the optimization of biological properties.

  • Synthetic Approaches : Innovative synthetic methods have been developed to construct quinazolinone derivatives with varying substituents, contributing to their diverse pharmacological profiles. These synthetic routes offer opportunities for the rational design and synthesis of novel compounds with enhanced potency and selectivity (Rasool Khan et al., 2010).

Properties

IUPAC Name

N-[4-[[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-15-24-22-6-4-3-5-21(22)23(29)27(15)19-11-7-18(8-12-19)26-32(30,31)20-13-9-17(10-14-20)25-16(2)28/h3-14,26H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZKLLFRJDLHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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